molecular formula C17H17N3O3S2 B2405539 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034509-73-2

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2405539
CAS RN: 2034509-73-2
M. Wt: 375.46
InChI Key: MWPJRSBYDLSTPY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a thiophene ring, and a benzamide moiety. The exact structure would depend on the positions of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the aromatic rings would likely make it relatively stable .

Scientific Research Applications

Tyrosinase Inhibition

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide: has been investigated as a potent tyrosinase inhibitor. Tyrosinase is a key enzyme involved in melanin synthesis, and its inhibition can impact skin pigmentation. Specifically, this compound has demonstrated strong competitive inhibition against mushroom tyrosinase, with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . Its anti-melanogenic effect makes it a potential candidate for developing therapeutic agents to address hyperpigment disorders.

Anticancer Properties

Research has explored the potential anticancer effects of this compound. Its interaction with melanoma cells (such as B16F10 melanoma cells) suggests that it might inhibit melanin synthesis and cellular tyrosinase activity. These findings open avenues for investigating its role in cancer therapy .

Chemical Biology

In the realm of chemical biology, this compound contributes to our understanding of enzyme inhibition mechanisms. Studies involving enzyme kinetics and molecular docking have shed light on its interactions with tyrosinase residues, providing valuable insights for drug design .

Synthetic Chemistry

Finally, the synthesis of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves intricate steps, making it relevant to synthetic chemistry. Researchers continue to explore efficient methods for its preparation .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used as inhibitors for certain enzymes. The imidazole ring is a common motif in many biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

3-(2-methylsulfonylimidazol-1-yl)-N-(2-thiophen-2-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-25(22,23)17-19-9-10-20(17)14-5-2-4-13(12-14)16(21)18-8-7-15-6-3-11-24-15/h2-6,9-12H,7-8H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPJRSBYDLSTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

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